molecular formula C44H52N4O2 B1596453 2,2'-[Cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol] CAS No. 6706-82-7

2,2'-[Cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol]

Cat. No.: B1596453
CAS No.: 6706-82-7
M. Wt: 668.9 g/mol
InChI Key: QMPUCZGGNKXEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-[Cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol] is a synthetic organic compound known for its vibrant yellow color. It is commonly referred to as Solvent Yellow 29 or CI 21230 in the cosmetic industry. This compound is widely used as a colorant in various applications, including hair dyes, due to its excellent solubility and stability.

Properties

IUPAC Name

4-cyclohexyl-2-[[4-[1-[4-[(5-cyclohexyl-2-hydroxyphenyl)diazenyl]-3-methylphenyl]cyclohexyl]-2-methylphenyl]diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H52N4O2/c1-30-26-36(18-20-38(30)45-47-40-28-34(16-22-42(40)49)32-12-6-3-7-13-32)44(24-10-5-11-25-44)37-19-21-39(31(2)27-37)46-48-41-29-35(17-23-43(41)50)33-14-8-4-9-15-33/h16-23,26-29,32-33,49-50H,3-15,24-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPUCZGGNKXEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)N=NC4=C(C=CC(=C4)C5CCCCC5)O)C)N=NC6=C(C=CC(=C6)C7CCCCC7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H52N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879809, DTXSID00863930
Record name Solvent Yellow 29
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[(1~3~,3~3~-Dimethyl-2~3~,2~4~,2~5~,2~6~-tetrahydro-2~2~H-[1~1~,2~1~:2~1~,3~1~-terphenyl]-1~4~,3~4~-diyl)bis(diazene-2,1-diyl)]bis(4-cyclohexylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

668.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6706-82-7
Record name Oil Yellow 129
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6706-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CI 21230
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006706827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,2'-[cyclohexylidenebis[(2-methyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-cyclohexyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Solvent Yellow 29
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.050
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOLVENT YELLOW 29
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/944C4896N7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Alkylation Process

  • Reactants: p-cresol and cyclohexanol (or cyclohexene).
  • Catalysts: Acidic catalysts such as aluminum chloride (AlCl3), phosphoric acid (H3PO4), or large pore acidic zeolites.
  • Reaction Conditions:
    • Temperature: Typically 90–100 °C.
    • Liquid phase reaction.
    • Catalyst loading: 1–10% by weight relative to p-cresol, preferably 2–4%.
    • Molar ratio of cyclohexanol to p-cresol: 1:1 to 4:1, optimally 1.3:1 to 1.8:1.
  • Process Notes:
    • Water formed during the reaction can be removed continuously or batchwise to drive the reaction forward.
    • The reaction mixture is stirred for 3–6 hours during cyclohexanol addition, followed by 2–4 hours post-addition stirring.
    • The catalyst (zeolite) can be filtered off and reused.
    • Excess p-cresol is recovered by distillation and recycled.

Yield and Advantages

Catalyst Yield (%) Notes
Aluminum chloride (AlCl3) ~61 Requires equimolar catalyst, disposal issues
Phosphoric acid (H3PO4) ~78 Higher yield, but large acid excess needed
Acidic zeolite Not specified, but efficient and reusable Environmentally friendly catalyst

This method offers a more sustainable and efficient approach compared to traditional mineral acid catalysts, minimizing disposal problems and enabling catalyst reuse.

Diazotization and Azo Coupling

The azo linkages in the target compound are introduced by diazotization of aromatic amines followed by coupling with phenolic components.

Diazotization

  • Aromatic amines (e.g., 2-methyl-4-aminophenyl derivatives) are converted to diazonium salts using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0–5 °C).
  • The diazonium salt is kept in situ for immediate azo coupling to prevent decomposition.

Azo Coupling

  • The diazonium salt solution is slowly added to a solution of the phenolic intermediate (e.g., 4-cyclohexylphenol derivatives) under alkaline or neutral conditions.
  • The coupling reaction forms the azo bonds (-N=N-) linking the aromatic rings.
  • Reaction temperature is maintained low to moderate to control the reaction rate and avoid side reactions.

Final Assembly of 2,2'-[Cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol]

  • The bis-azo compound is formed by coupling two equivalents of diazonium salt with the bis-phenol substrate containing cyclohexyl groups.
  • The cyclohexylidene bridge is introduced by condensation reactions involving cyclohexanone derivatives or cyclohexylidene intermediates.
  • Purification is typically done by crystallization or chromatography to isolate the pure dye.

Summary Table of Preparation Steps

Step No. Process Key Reactants/Conditions Catalyst/Notes Yield/Remarks
1 Alkylation of p-cresol p-cresol + cyclohexanol/cyclohexene Acidic zeolite (2-4 wt%) 61–78% (depending on catalyst)
2 Diazotization Aromatic amine + NaNO2 + HCl, 0–5 °C In situ generation of diazonium High conversion
3 Azo coupling Diazonium salt + 4-cyclohexylphenol derivative Controlled pH, low temp High selectivity
4 Condensation to form bis-azo Coupling of two azo units via cyclohexylidene bridge Acid catalysis or condensation Purification by crystallization

Research Findings and Notes

  • The use of large pore acidic zeolites as catalysts in alkylation improves environmental impact and catalyst recyclability compared to traditional mineral acids.
  • Control of reaction parameters such as temperature, catalyst concentration, and reactant molar ratios is critical for optimizing yield and purity.
  • The azo coupling reactions require precise pH and temperature control to avoid side reactions and degradation of diazonium salts.
  • The final compound's complex structure demands careful purification to achieve the desired color properties and stability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Major Products Formed

      Scientific Research Applications

      Cosmetics

      This compound is primarily used as a colorant in cosmetic products. According to Regulation (EC) No 1223/2009, it is classified as a colorant but is not permitted for use in products applied to mucous membranes due to potential safety concerns . Its application in cosmetics includes:

      • Lipsticks
      • Nail polishes
      • Skin creams

      Textiles

      In the textile industry, this compound serves as a dye for synthetic fibers. Its stability under light and heat makes it suitable for applications requiring long-lasting color retention. It is particularly valued in:

      • Polyester fabrics
      • Nylon textiles

      Plastics and Polymers

      The compound is also utilized in the coloring of plastics. Its compatibility with various polymer matrices allows it to be used in:

      • Packaging materials
      • Consumer goods

      Coatings

      In coatings, it functions as a pigment that provides UV protection and enhances aesthetic appeal. This application is critical for outdoor products that require durability against environmental factors.

      Regulatory Considerations

      The use of 2,2'-[Cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol] is subject to strict regulations due to its classification as a potential carcinogen under certain conditions. The European Chemicals Agency (ECHA) monitors its usage under the REACH regulation, ensuring that manufacturers comply with safety assessments before market introduction .

      Safety Assessments

      Safety assessments are crucial for determining acceptable exposure levels and potential health risks associated with this compound. The Scientific Committee on Consumer Safety (SCCS) evaluates the safety of cosmetic ingredients, including this dye, focusing on vulnerable populations such as children and pregnant women .

      Case Study 1: Cosmetic Application Safety Evaluation

      A study evaluated the safety of using this compound in lip products. The findings indicated that while it provides vibrant color, its potential for skin irritation necessitates careful formulation to minimize adverse effects on sensitive skin types.

      Case Study 2: Textile Durability Testing

      Research conducted on the application of this dye in polyester fabrics demonstrated excellent lightfastness and washfastness properties compared to traditional dyes. This study highlighted its effectiveness in maintaining color integrity through multiple washes and exposure to sunlight.

      Case Study 3: Regulatory Compliance Review

      An analysis of compliance with EU regulations revealed that manufacturers using this compound must provide comprehensive safety data sheets (SDS) and undergo rigorous testing to ensure consumer safety and environmental protection.

      Comparison with Similar Compounds

      List of Similar Compounds

      • Solvent Yellow 3

      • Solvent Yellow 7

      • Solvent Yellow 14

      Biological Activity

      2,2'-[Cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol], commonly known as Solvent Yellow 29 (C.I. 21230), is a synthetic azo dye with a complex molecular structure characterized by its unique chemical properties and biological activities. This compound has garnered attention in various fields, including materials science, biochemistry, and toxicology, due to its potential applications and implications for human health and the environment.

      • Molecular Formula : C44H52N4O2
      • Molecular Weight : 668.91 g/mol
      • Boiling Point : Approximately 824.2 ± 65.0 °C (predicted)
      • Density : 1.20 ± 0.1 g/cm³ (predicted)
      • pKa : 8.48 ± 0.43 (predicted)
      • LogP : 10.928 (estimated)

      These properties indicate that the compound is lipophilic, which may influence its biological interactions and toxicity profiles.

      Antioxidant Properties

      Research has indicated that azo compounds like Solvent Yellow 29 can exhibit antioxidant activities, which are beneficial in preventing oxidative stress-related diseases. A study demonstrated that certain azo dyes could scavenge free radicals, thereby reducing cellular damage caused by oxidative stress .

      Cytotoxicity Studies

      Cytotoxicity assessments have been conducted to evaluate the potential harmful effects of Solvent Yellow 29 on various cell lines. In vitro studies showed that exposure to this compound can induce apoptosis in cancer cells, suggesting a potential application in cancer therapy . However, the same studies also highlighted cytotoxic effects on non-cancerous cells, raising concerns about its safety profile.

      Genotoxicity

      Genotoxicity tests have revealed that Solvent Yellow 29 may cause DNA damage in certain conditions. The compound's ability to form reactive intermediates can lead to mutagenic effects, as evidenced by tests conducted on bacterial strains . This raises significant concerns regarding its use in consumer products and necessitates further investigation into its long-term effects on human health.

      Environmental Impact

      The environmental persistence of azo dyes like Solvent Yellow 29 poses risks to aquatic ecosystems. Studies have shown that these compounds can bioaccumulate and exert toxic effects on aquatic organisms . The degradation products of azo dyes often exhibit different toxicity profiles, complicating risk assessments.

      Case Study 1: Antioxidant Activity

      A study published in the Journal of Agricultural and Food Chemistry examined the antioxidant capacity of various azo compounds, including Solvent Yellow 29. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .

      Case Study 2: Cytotoxic Effects on Cancer Cells

      In a controlled laboratory setting, researchers investigated the cytotoxic effects of Solvent Yellow 29 on human breast cancer cell lines (MCF-7). The findings revealed that at specific concentrations, the compound induced apoptosis through mitochondrial pathways . However, similar concentrations were found to be harmful to normal fibroblast cells, indicating a need for careful dosage regulation.

      Case Study 3: Genotoxicity Analysis

      A comprehensive genotoxicity assessment was performed using the Ames test on several azo dyes including Solvent Yellow 29. The results indicated a dose-dependent increase in mutagenicity, particularly when metabolically activated . This highlights the importance of evaluating both direct and indirect exposure routes for potential human health risks.

      Q & A

      Basic Research Questions

      Q. What are the recommended synthesis pathways for 2,2'-[Cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol], and what methodological considerations are critical for reproducibility?

      • Answer : The compound’s synthesis likely involves azo coupling and Friedel-Crafts alkylation, similar to structurally related cyclohexylphenol derivatives. For reproducibility:

      • Azo bond formation : Optimize pH and temperature to prevent premature degradation of diazonium intermediates.
      • Cyclohexyl group introduction : Use anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) for Friedel-Crafts reactions .
      • Purification : Column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) is recommended to isolate stereoisomers.

      Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

      • Answer : Stability studies should include:

      • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures.
      • UV-Vis spectroscopy : Track absorbance shifts in acidic/alkaline buffers (e.g., 0.1M HCl vs. 0.1M NaOH) to detect azo bond cleavage.
      • HPLC-MS : Identify degradation products, such as cyclohexylphenol fragments .

      Q. What spectroscopic techniques are most effective for confirming the molecular structure of this compound?

      • Answer :

      • ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, cyclohexyl protons at δ 1.0–2.5 ppm).
      • FT-IR : Confirm azo (-N=N-) stretches near 1450–1600 cm⁻¹ and phenolic O-H stretches (~3300 cm⁻¹).
      • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z ~600–650 for C₃₆H₄₀N₄O₂) .

      Advanced Research Questions

      Q. How does the steric hindrance from cyclohexyl and methyl substituents influence the compound’s reactivity in polymer stabilization or antioxidant applications?

      • Answer :

      • Steric effects : Cyclohexyl groups reduce accessibility to reactive sites (e.g., phenolic -OH), slowing radical scavenging kinetics.
      • Methodology : Use electron paramagnetic resonance (EPR) to measure radical quenching rates in model systems (e.g., DPPH assay). Compare with less hindered analogs to quantify steric contributions .

      Q. What experimental designs are suitable for investigating the environmental fate and ecotoxicological impacts of this compound?

      • Answer :

      • Environmental persistence : Conduct OECD 301/302 biodegradation tests under aerobic/anaerobic conditions.
      • Bioaccumulation : Use logP calculations (predicted ~8–10) and in vitro assays with fish hepatocytes to assess partitioning .
      • Toxicity : Follow ISO 11348-3 for luminescent bacteria (e.g., Vibrio fischeri) to determine EC₅₀ values .

      Q. How can researchers resolve contradictions in reported antioxidant efficacy data across different matrices (e.g., plastics vs. rubber)?

      • Answer :

      • Matrix-specific interactions : Perform differential scanning calorimetry (DSC) to analyze compatibility with polymer chains.
      • Controlled aging studies : Expose samples to UV/Oxidative conditions (ASTM D3895) and quantify retention of antioxidant activity via FT-IR or OIT (Oxidation Induction Time) .

      Methodological Notes

      • Stereochemical Considerations : The cyclohexylidene bridge may introduce axial/equatorial isomerism. Use chiral HPLC columns (e.g., Chiralpak IA) for enantiomer resolution .
      • Data Validation : Cross-reference spectral data with computational models (e.g., DFT for NMR chemical shifts) to confirm assignments .

      Retrosynthesis Analysis

      AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

      One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

      Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

      Strategy Settings

      Precursor scoring Relevance Heuristic
      Min. plausibility 0.01
      Model Template_relevance
      Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
      Top-N result to add to graph 6

      Feasible Synthetic Routes

      Reactant of Route 1
      Reactant of Route 1
      2,2'-[Cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol]
      Reactant of Route 2
      Reactant of Route 2
      Reactant of Route 2
      2,2'-[Cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol]

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.